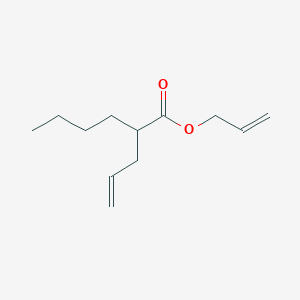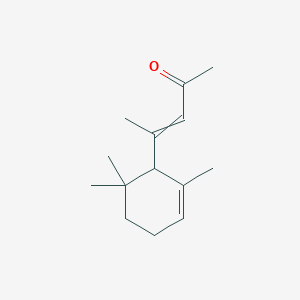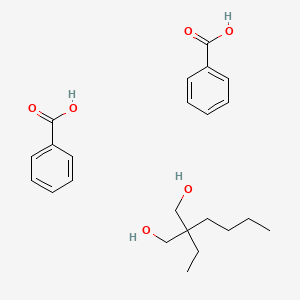
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is an organic compound that combines the structural features of benzoic acid and a diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-butyl-2-ethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Another method involves the direct alkylation of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an aprotic solvent, such as dimethyl sulfoxide or tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoic acid group can be reduced to benzyl alcohol under suitable conditions.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include 2-butyl-2-ethylpropane-1,3-dione or 2-butyl-2-ethylpropane-1,3-dicarboxylic acid.
Reduction: The major product is benzyl alcohol.
Substitution: Products depend on the specific substituent introduced, such as nitrobenzoic acid, halobenzoic acid, or sulfonylbenzoic acid.
Scientific Research Applications
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid;2-butyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, the benzoic acid moiety can act as a competitive inhibitor of enzymes that utilize benzoate as a substrate. The diol group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-butyl-2-ethylpropane-1,3-diol:
Uniqueness
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is unique due to its combination of aromatic and aliphatic functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102887-49-0 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
benzoic acid;2-butyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2.2C7H6O2/c1-3-5-6-9(4-2,7-10)8-11;2*8-7(9)6-4-2-1-3-5-6/h10-11H,3-8H2,1-2H3;2*1-5H,(H,8,9) |
InChI Key |
CRPOKVSLNBQINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


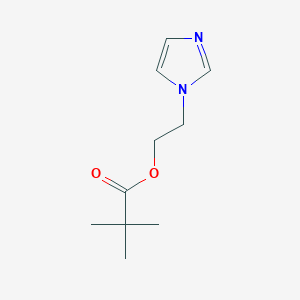
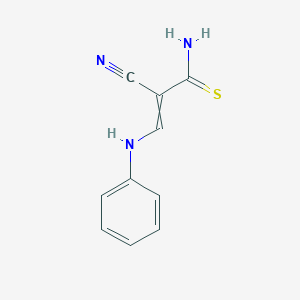
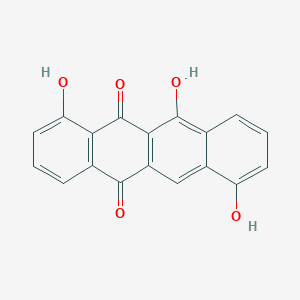

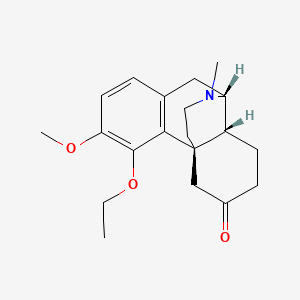
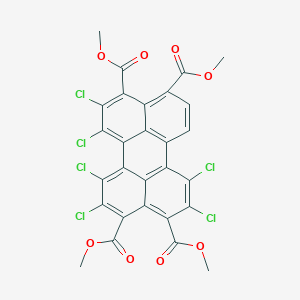
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
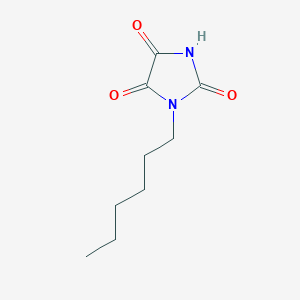
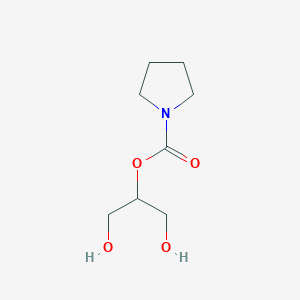
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
